1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]
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Overview
Description
N’-(6-{[(2-CHLOROANILINO)CARBONYL]AMINO}HEXYL)-N-(2-CHLOROPHENYL)UREA is a synthetic organic compound characterized by the presence of chlorinated aniline and urea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-{[(2-CHLOROANILINO)CARBONYL]AMINO}HEXYL)-N-(2-CHLOROPHENYL)UREA typically involves the reaction of 2-chloroaniline with hexamethylene diisocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 2-chloroaniline to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(6-{[(2-CHLOROANILINO)CARBONYL]AMINO}HEXYL)-N-(2-CHLOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N’-(6-{[(2-CHLOROANILINO)CARBONYL]AMINO}HEXYL)-N-(2-CHLOROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(6-{[(2-CHLOROANILINO)CARBONYL]AMINO}HEXYL)-N-(2-CHLOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(6-{[(3-chloroanilino)carbonyl]amino}hexyl)-N-(3-chlorophenyl)urea
- N’-(6-{[(4-chloroanilino)carbonyl]amino}hexyl)-N-(4-chlorophenyl)urea
Uniqueness
N’-(6-{[(2-CHLOROANILINO)CARBONYL]AMINO}HEXYL)-N-(2-CHLOROPHENYL)UREA is unique due to the specific positioning of the chloro groups on the aniline rings, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H24Cl2N4O2 |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[6-[(2-chlorophenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C20H24Cl2N4O2/c21-15-9-3-5-11-17(15)25-19(27)23-13-7-1-2-8-14-24-20(28)26-18-12-6-4-10-16(18)22/h3-6,9-12H,1-2,7-8,13-14H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
HOZWSDGENMHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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